3-(2-hydroxyphenoxy)propanoic acid
Description
Historical Context and Significance of Phenylpropanoic Acid Derivatives in Academic Research
The journey of phenylpropanoic acid derivatives in science begins with naturally occurring compounds. 3-Phenylpropanoic acid, also known as hydrocinnamic acid, is a simple phenylpropanoid found in various plants. wikipedia.orgresearchgate.net Its hydroxylated form, 3-(2-hydroxyphenyl)propanoic acid (melilotic acid), is also a natural product, identified as a metabolite of coumarin (B35378) in organisms ranging from bacteria and fungi to humans. chemicalbook.comhmdb.caebi.ac.uknih.gov It is found in foods such as bilberries and has been studied as a microbial metabolite of catechins from tea and other flavonoids. chemicalbook.comhmdb.ca
Historically, 3-phenylpropanoic acid was prepared by the hydrogenation of cinnamic acid. wikipedia.org Its derivatives have become foundational building blocks in organic synthesis and medicinal chemistry. In the food industry, these compounds have been explored for their utility as preservatives and flavor enhancers. wikipedia.orgchemimpex.com In cosmetics, their antioxidant properties are valued in skincare formulations. chemimpex.com
The significance of this structural class expanded dramatically with the discovery of their potent biological activities. Substituted phenylpropanoic acid derivatives have been extensively investigated as activators for peroxisome proliferator-activated receptors (PPARs), which are crucial regulators of metabolism. google.comnih.gov This research has led to the development of candidates for treating metabolic disorders. nih.gov Furthermore, other derivatives have been identified as agonists for G protein-coupled receptor 40 (GPR40), a target for enhancing glucose-dependent insulin (B600854) secretion in the treatment of type 2 diabetes. researchgate.net These research trajectories underscore the importance of the phenylpropanoic acid scaffold as a versatile platform for drug discovery.
Structural Framework and Stereochemical Considerations in Phenoxypropanoic Acid Research
The fundamental structure of a phenoxypropanoic acid features a phenyl group linked by an ether oxygen to a propanoic acid chain. sigmaaldrich.comnih.govfishersci.com A critical aspect of this framework is the potential for chirality. When a substituent is present on the propanoic acid chain, typically at the alpha-carbon (C2), this carbon becomes a stereocenter. quora.com
This chirality results in the existence of two non-superimposable mirror images, known as enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of atoms in these enantiomers can lead to significantly different interactions with other chiral molecules, such as biological receptors and enzymes.
The importance of stereochemistry is prominently illustrated in the field of agrochemicals. Many aryloxyphenoxypropionic acid herbicides, a major class of selective herbicides, are chiral. nih.gov It has been demonstrated that the herbicidal activity is often attributable to only one of the enantiomers. For example, the R-isomer of many of these herbicides is the biologically active form, while the S-isomer is largely inactive. nih.gov This has driven the development of methods to produce enantiomerically pure R-isomers to improve efficiency. The separation of these enantiomers is a key area of analytical chemistry, with techniques like chiral high-performance liquid chromatography (HPLC) using specialized additives being developed for this purpose. nih.gov
Overview of Research Trajectories for Hydroxyphenoxypropanoic Acid Compounds
Hydroxyphenoxypropanoic acids are a specific subclass characterized by the presence of a hydroxyl (-OH) group on the phenyl ring. This functional group can influence the molecule's polarity, solubility, and potential for hydrogen bonding, thereby affecting its chemical and biological properties.
Research in this area has been heavily focused on specific isomers, most notably (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA). nih.gov This compound is a key intermediate in the chemical synthesis of several commercially important enantiomerically pure R-isomer herbicides, including fenoxaprop-P-ethyl, clodinafop-propargyl, and propaquizafop. nih.gov Consequently, significant research has been directed towards optimizing its production, including biotransformation methods using microorganisms like Beauveria bassiana to convert (R)-2-phenoxypropionic acid into HPOPA. nih.gov
In contrast, specific academic research and documentation on 3-(2-hydroxyphenoxy)propanoic acid are sparse in publicly available literature. While its chemical structure is well-defined, dedicated studies on its synthesis, properties, and applications are not widely reported. A search of chemical databases reveals related, more complex molecules containing the 3-(2-hydroxyphenoxy)propanoic acid backbone, suggesting its use as a potential chemical building block. nih.gov Based on the activities observed in its isomers and related hydroxyphenyl propanoic acid structures, it is plausible that research on 3-(2-hydroxyphenoxy)propanoic acid could explore its potential antioxidant or metabolic properties. However, such trajectories are speculative in the absence of direct research findings.
Data Tables
Table 1: Physicochemical Properties of Phenylpropanoic Acid and a Key Derivative
Data sourced from references 1, 2, and 7.
Table 2: Comparison of Selected Hydroxyphenyl Propanoic Acid Isomers
Data sourced from references 2, 13, and 15.
Properties
CAS No. |
19847-26-8 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Classical Chemical Synthesis Pathways of Phenoxypropanoic Acids
The foundational structure of phenoxypropanoic acids is typically assembled through well-established synthetic routes. The Williamson ether synthesis stands out as a primary and versatile method for creating the characteristic ether linkage. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.
A general approach involves reacting an alkali metal salt of a phenol (B47542) with a suitable 3-halopropanoic acid derivative. For instance, the synthesis of phenoxypropionic acid can be achieved by adding a phenol to a solution of potassium hydroxide, followed by reaction with β-propiolactone in water. prepchem.com Similarly, dextrorotatory 2-phenoxypropionic acids can be produced by heating an alkali metal salt of dextrorotatory 2-chloropropionic acid with an alkali metal phenate in an inert, high-boiling point organic solvent. google.com
A closely related analogue, 3-(2-formylphenoxy)propanoic acid, was synthesized by reacting salicylic (B10762653) aldehyde with 3-chloropropanoic acid in the presence of sodium hydroxide. nih.govresearchgate.net After the initial reaction, unreacted aldehyde is removed via steam distillation, and the product is crystallized. nih.gov This highlights a common pathway that could be adapted for the synthesis of 3-(2-hydroxyphenoxy)propanoic acid, likely by using catechol (1,2-dihydroxybenzene) as the starting phenol, followed by selective protection and deprotection steps.
Table 1: Examples of Classical Synthesis for Phenoxypropanoic Acid Derivatives
| Starting Phenol | Reagent | Product | Reference |
|---|---|---|---|
| Phenol | β-Propiolactone / KOH | β-Phenoxypropionic Acid | prepchem.com |
| Alkali metal phenate | Dextrorotatory 2-chloropropionic acid | Dextrorotatory 2-phenoxypropionic acid | google.com |
| 4-(6-chloro-2-quinoxalyloxy)phenol | L-2-chloropropionic acid | D(+)-2-[4-(6-chloro-2-quinoxalyloxy)phenoxy]propionic acid | google.com |
Esterification and etherification are pivotal reactions in the synthesis of chiral phenoxypropanoic acids. The introduction of chirality is often achieved by using an enantiomerically pure starting material. For example, the synthesis of dextrorotatory 2-phenoxypropionic acids relies on the reaction between a phenate and an alkali metal salt of dextrorotatory 2-chloropropionic acid, effectively transferring the chirality to the final product. google.com
Esterification serves as a key step in producing chiral derivatives, such as optically active 3-aryl-2-alkoxy propanoic acid esters. google.com In one process, the synthesis of ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (EEHP) and its isopropyl analogue (IEHP) was achieved through the esterification of the corresponding carboxylic acid with either ethanol (B145695) or isopropanol. google.com These reactions demonstrate how simple esterification can finalize the synthesis of a chiral target molecule from a chiral precursor.
Regioselectivity, the control over which region of a molecule reacts, and stereoselectivity, the preferential formation of one stereoisomer over another, are critical for synthesizing complex and pure chemical compounds. khanacademy.org
A regioselective reaction is exemplified in the synthesis of 3-aryl-2-hydroxy propanoic acid derivatives, which involves the regioselective ring-opening of an epoxide with 4-methoxyphenylmagnesium bromide to yield a specific secondary alcohol. google.com This controlled opening ensures the formation of the desired constitutional isomer.
Stereoselectivity is crucial when multiple stereoisomers can be formed. youtube.com In the synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acids, the stereocenters were constructed in a controlled manner starting from a common chiral material, Garner's aldehyde. elsevierpure.com While not involving phenoxypropanoic acid directly, this illustrates the principle of stereocontrolled synthesis. Enzymatic reactions are particularly powerful in this regard; fungal peroxygenases, for example, can catalyze the highly regioselective and stereoselective epoxidation of fatty acids, yielding specific mono-epoxides with excellent conversion rates. nih.gov
Derivatization Strategies for Structural Modification
Derivatization of the basic 3-(2-hydroxyphenoxy)propanoic acid scaffold is a key strategy for creating novel compounds with potentially enhanced or different biological activities. This involves chemically modifying the parent molecule to produce a library of analogues.
A prominent example is the late-stage functionalization approach, where a well-characterized molecule is modified in the final steps of a synthesis. nih.gov This strategy was used to prepare a metabolite of the drug fenofibrate, demonstrating its utility in accessing related but challenging-to-synthesize molecules. nih.gov
The synthesis of novel analogues allows for the exploration of structure-activity relationships. Researchers have successfully synthesized a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as potential antimicrobial agents. nih.gov The synthesis began with the reaction of 4-aminophenol (B1666318) with acrylic acid or its methyl ester to form the core structure, which was then further modified. For example, N-(4-hydroxyphenyl)-β-alanine hydrazide was created and subsequently reacted with various aromatic aldehydes to produce a diverse set of hydrazones. nih.gov
Another example is the synthesis of 3-(2-formylphenoxy)propanoic acid, which serves as a building block for more complex molecules like asymmetric poly(p-phenylene vinylene) (PPV) oligomers, materials with potential applications in organic electronics. nih.govresearchgate.net
Ensuring the chiral purity of a single enantiomer is critical in many applications. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for both separating enantiomers (chiral resolution) and assessing enantiomeric excess (ee). google.comnih.gov The enantiomeric excess of compounds like (S)-isopropyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate has been determined effectively using chiral HPLC analysis. google.com
Significant advancements in enantioselective synthesis have been made. For many chiral phenoxy acid herbicides, enantiomeric resolution can be achieved using electrokinetic chromatography with a cyclodextrin, such as (2-hydroxy)propyl-β-cyclodextrin, acting as a chiral selector. nih.gov This method has successfully resolved enantiomers of 2-phenoxypropionic acid and its chlorinated derivatives. nih.gov For determining the absolute configuration of newly synthesized chiral molecules, methods like Riguera's method, which involves double derivatization with a chiral agent followed by NMR analysis, can be employed. nih.gov
Biocatalytic and Biotechnological Production of Hydroxylated Propanoic Acids
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and engineered microorganisms can perform specific chemical transformations, such as hydroxylations, under mild conditions. nih.govmdpi.com
Oxygenating biocatalysts, including cytochrome P450s and certain bacterial monooxygenases, are of great interest for their ability to introduce hydroxyl groups with high selectivity. nih.gov For example, the HpaBC enzyme from Pseudomonas aeruginosa has shown high activity in the ortho-hydroxylation of phenolic compounds, such as converting 3-(4-hydroxyphenyl)propanoic acid into 3-(3,4-dihydroxyphenyl)propanoic acid. nih.gov This demonstrates the potential for biocatalytically producing hydroxylated derivatives of phenoxypropanoic acids.
Furthermore, metabolic engineering has enabled the production of simple hydroxylated propanoic acids like 3-hydroxypropanoic acid (3-HP) in host organisms like Escherichia coli. nih.gov Although 3-HP is not a phenoxypropanoic acid, the strategies used—such as introducing heterologous biosynthetic pathways and optimizing enzyme expression—are directly applicable to the biotechnological production of more complex molecules. nih.gov Engineered proline hydroxylase enzymes have also been developed, showcasing the ability to create biocatalysts for specific hydroxylation tasks that can be scaled up for industrial production. google.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-(2-hydroxyphenoxy)propanoic acid |
| 3-(2-formylphenoxy)propanoic acid |
| 3-(4-hydroxyphenyl)propanoic acid |
| 3-((4-hydroxyphenyl)amino)propanoic acid |
| 3-chloropropanoic acid |
| 3-hydroxypropanoic acid (3-HP) |
| 2-phenoxypropionic acid |
| 4-(6-chloro-2-quinoxalyloxy)phenol |
| 4-aminophenol |
| 4-methoxyphenylmagnesium bromide |
| Acrylic acid |
| Catechol (1,2-dihydroxybenzene) |
| D(+)-2-[4-(6-chloro-2-quinoxalyloxy)phenoxy]propionic acid |
| Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (EEHP) |
| Fenofibrate |
| Garner's aldehyde |
| Isopropyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (IEHP) |
| L-2-chloropropionic acid |
| N-(4-hydroxyphenyl)-β-alanine hydrazide |
| Salicylic aldehyde |
| β-propiolactone |
| (2-hydroxy)propyl-β-cyclodextrin |
| (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid |
| (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid |
| 3-(3,4-dihydroxyphenyl)propanoic acid |
Microbial Hydroxylation and Biotransformation Processes
The microbial production of 3-(2-hydroxyphenoxy)propanoic acid is notably achieved through the biotransformation of o-coumaric acid. Certain microorganisms possess the metabolic machinery to reduce the double bond of the acrylic acid side chain of o-coumaric acid, yielding melilotic acid.
One of the key microorganisms identified for this biotransformation is Aspergillus fumigatus. This filamentous fungus is known to metabolize melilotic acid, which can serve as a precursor for the production of other compounds like dicoumarol, particularly in spoiled sweet clover. The metabolic pathway in A. fumigatus involves the conversion of melilotic acid to o-coumaric acid, indicating a reversible or interconnected pathway.
Another significant microorganism in this context is the bacterium Arthrobacter sp. This bacterium can utilize coumarin (B35378) as a sole carbon source, with o-coumaric acid being a key intermediate in its degradation pathway. Arthrobacter sp. efficiently catalyzes the reduction of o-coumaric acid to melilotic acid.
While the reduction of o-coumaric acid is a well-documented route, the direct hydroxylation of a precursor like 3-phenoxypropanoic acid at the ortho-position is another potential biosynthetic strategy. Fungi such as Beauveria bassiana and Aspergillus niger are known for their capacity to hydroxylate a wide range of aromatic compounds. For instance, B. bassiana has been extensively studied for its ability to hydroxylate (R)-2-phenoxypropanoic acid, albeit with a high regioselectivity for the para-position (C-4), leading to the production of (R)-2-(4-hydroxyphenoxy)propionic acid. nih.govresearchgate.netjmb.or.krnih.gov The enzymatic systems in these fungi, particularly cytochrome P450 monooxygenases, are responsible for these hydroxylation reactions. While direct ortho-hydroxylation of 3-phenoxypropanoic acid to yield 3-(2-hydroxyphenoxy)propanoic acid is not extensively documented, the known capabilities of these fungi suggest its theoretical possibility.
The biotransformation capabilities of these microorganisms are summarized in the table below.
| Microorganism | Precursor Compound | Product | Type of Transformation |
| Arthrobacter sp. | o-Coumaric acid | 3-(2-hydroxyphenoxy)propanoic acid | Reduction |
| Aspergillus fumigatus | o-Coumaric acid | 3-(2-hydroxyphenoxy)propanoic acid | Reduction |
| Beauveria bassiana | (R)-2-Phenoxypropanoic acid | (R)-2-(4-hydroxyphenoxy)propionic acid | para-Hydroxylation |
| Aspergillus niger | Various Aromatic Compounds | Hydroxylated derivatives | Hydroxylation |
Enzymatic Reaction Mechanisms in Bioproduction
The enzymatic conversion of o-coumaric acid to 3-(2-hydroxyphenoxy)propanoic acid in Arthrobacter sp. is catalyzed by a specific oxidoreductase. This enzyme, identified as NADH:o-coumarate oxidoreductase, facilitates the reduction of the carbon-carbon double bond in the side chain of o-coumaric acid.
The reaction mechanism is dependent on the presence of the reduced cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). jmb.or.kr NADH serves as the electron donor for the reduction reaction. The enzyme exhibits high specificity for its substrates, o-coumaric acid and NADH. The stoichiometry of the reaction shows that for every mole of o-coumaric acid that is reduced, one mole of NADH is oxidized to NAD+. The reverse reaction, the oxidation of melilotic acid to o-coumaric acid, has not been successfully demonstrated with this enzyme, indicating that the reductive pathway is highly favorable under typical physiological conditions.
Kinetic studies of the NADH:o-coumarate oxidoreductase from Arthrobacter sp. have provided insights into its efficiency. The enzyme displays Michaelis-Menten kinetics, with a determined Michaelis constant (Km) for o-coumaric acid of 1.73 x 10-5 M. This low Km value suggests a high affinity of the enzyme for its substrate. Inhibition studies have indicated that the enzyme is sensitive to sulfhydryl inhibitors like p-chloromercuribenzoate, which suggests the presence of essential cysteine residues in or near the active site.
For the potential, though less documented, direct ortho-hydroxylation of 3-phenoxypropanoic acid, the enzymatic mechanism would likely involve a cytochrome P450 monooxygenase. These enzymes are known to catalyze the insertion of an oxygen atom into a C-H bond. The catalytic cycle of a P450 monooxygenase typically involves the activation of molecular oxygen and the transfer of an oxygen atom to the substrate, often with high regioselectivity and stereoselectivity.
The table below summarizes the key characteristics of the primary enzyme involved in the established bioproduction pathway.
| Enzyme | Source Organism | Reaction Catalyzed | Cofactor | Kinetic Parameter (Km for o-coumaric acid) |
| NADH:o-coumarate oxidoreductase | Arthrobacter sp. | Reduction of o-coumaric acid to 3-(2-hydroxyphenoxy)propanoic acid | NADH | 1.73 x 10-5 M |
Optimization of Fermentation and Bioreaction Parameters
To enhance the yield and productivity of 3-(2-hydroxyphenoxy)propanoic acid in microbial fermentations, optimization of various process parameters is crucial. Key factors that influence the efficiency of the biotransformation include the composition of the fermentation medium, pH, temperature, aeration, and the fermentation strategy employed.
Media Composition: The choice of carbon and nitrogen sources in the fermentation medium significantly impacts microbial growth and enzyme production. For instance, in the production of hydroxylated aromatic compounds by Beauveria bassiana, glucose has been identified as an optimal carbon source, while peptone and ammonium (B1175870) sulfate (B86663) serve as effective organic and inorganic nitrogen sources, respectively. nih.gov The presence of trace elements is also critical for enzymatic activity.
pH and Temperature: The pH of the culture medium affects both microbial growth and the activity and stability of the enzymes involved in the biotransformation. Similarly, temperature is a critical parameter that needs to be controlled to ensure optimal enzyme function and microbial viability. For many fungal biotransformations, a temperature around 28°C and a controlled pH are often found to be optimal.
Fermentation Strategies: The mode of fermentation can have a profound impact on the final product titer. Fed-batch and two-stage fermentation strategies are commonly employed to overcome challenges such as substrate inhibition and to separate the microbial growth phase from the product formation phase.
In a fed-batch process , the substrate is fed to the bioreactor in a controlled manner, which can help in maintaining a low but sufficient concentration of the precursor, thereby avoiding potential toxicity or inhibition. This strategy has been successfully used to achieve high-density cell cultures and increased product yields for various microbial products. nih.govnih.gov
A two-stage fermentation strategy involves an initial phase focused on maximizing biomass production under optimal growth conditions. nih.govdtu.dk This is followed by a second stage where the conditions are altered to favor product formation. This may involve changing the medium composition, adjusting the pH or temperature, or adding an inducer for the enzymes of interest. This approach has been shown to enhance the production of various secondary metabolites and biotransformation products.
The following table provides a summary of key parameters and strategies for optimizing the microbial production of hydroxylated aromatic acids, which can be applied to the synthesis of 3-(2-hydroxyphenoxy)propanoic acid.
| Parameter/Strategy | Typical Optimized Condition/Approach | Rationale |
| Carbon Source | Glucose | Provides energy for cell growth and metabolism. |
| Nitrogen Source | Peptone, Ammonium Sulfate | Essential for the synthesis of proteins, including enzymes. |
| pH | Controlled, often in the neutral to slightly acidic range | Maintains optimal enzyme activity and cell viability. |
| Temperature | Controlled, typically in the range of 25-37°C | Ensures optimal enzyme function and microbial growth. |
| Fermentation Mode | Fed-batch culture | Avoids substrate inhibition and allows for high cell densities. |
| Process Strategy | Two-stage fermentation | Separates the growth phase from the production phase for improved productivity. |
Biosynthesis, Natural Occurrence, and Metabolic Context
Occurrence in Biological Systems (Non-Human)
3-(2-hydroxyphenyl)propanoic acid, also known as melilotic acid, has been identified as a natural metabolite in several plant species. nih.govebi.ac.uk Its presence is well-documented in the sweet clovers, specifically Melilotus albus (White Sweet Clover) and Melilotus officinalis (Yellow Sweet Clover). nih.gov In these plants, it is a key component of coumarin (B35378) metabolism. The compound has also been detected in other plants, including the leaves of Vaccinium myrtillus (Bilberry). nih.govhmdb.ca It is considered a primary metabolite, meaning it is directly involved in the normal growth, development, or reproduction of the organism. hmdb.ca In some contexts, it is considered a constituent of extracts from plants like Justicia pectoralis Jacq. chemicalbook.com
Table 1: Documented Occurrence of 3-(2-hydroxyphenyl)propanoic acid in Plants
| Plant Species | Common Name | Part(s) Where Found | Citation |
|---|---|---|---|
| Melilotus albus | White Sweet Clover | Data available | nih.gov |
| Melilotus officinalis | Yellow Sweet Clover | Data available | nih.gov |
| Vaccinium myrtillus | Bilberry | Leaf | nih.govhmdb.ca |
3-(2-hydroxyphenyl)propanoic acid is recognized as a product of xenobiotic metabolism in various microorganisms, including both bacteria and fungi. nih.govebi.ac.uknih.gov It is often formed through the breakdown of more complex organic compounds.
A significant metabolic pathway involves the transformation of coumarin. Certain microorganisms can metabolize coumarin, using o-coumaric acid as an intermediate, which is then reduced to form melilotic acid. ebi.ac.uk For example, a strain of the fungus Aspergillus fumigatus, isolated from spoiled hay, is capable of this conversion. ebi.ac.uk In this fungus, melilotic acid is part of a metabolic sequence that can lead to the formation of 4-hydroxycoumarin (B602359) and dicoumarol. ebi.ac.uk
Furthermore, this compound is a major microbial metabolite derived from the breakdown of flavan-3-ols, such as (+)-catechin and (-)-epicatechin, by gut microbiota. chemicalbook.com It is also known to be a metabolite in Escherichia coli. nih.gov Its role as a xenobiotic metabolite underscores the capability of microorganisms to process and transform compounds originating from external sources, such as plant-derived polyphenols. nih.govebi.ac.uk
Enzymology of Biosynthetic Pathways
The formation and subsequent transformation of 3-(2-hydroxyphenyl)propanoic acid involve several key enzymes, primarily reductases, hydroxylases, and transferases.
The direct formation of 3-(2-hydroxyphenyl)propanoic acid from its immediate precursor, o-coumaric acid, is a reduction reaction, not a hydroxylation or transferase reaction. This step is catalyzed by coumarate reductase (EC 1.3.1.11). genome.jp
However, hydroxylase and transferase enzymes are crucial in the broader metabolic context of this compound.
Hydroxylase Activity: Once formed, melilotic acid can be a substrate for hydroxylase enzymes. Melilotate 3-monooxygenase (EC 1.14.13.4), also known as melilotate hydroxylase, catalyzes the hydroxylation of 3-(2-hydroxyphenyl)propanoic acid to produce 3-(2,3-dihydroxyphenyl)propanoic acid. genome.jpnih.gov This is a critical step in the catabolic pathway for this compound in some bacteria.
Transferase Activity: The compound can undergo conjugation reactions catalyzed by transferases. For instance, UDP-glucuronosyltransferase enzymes can attach a glucuronic acid moiety to the molecule, a common detoxification and elimination pathway for xenobiotics and endogenous compounds. hmdb.ca
The biosynthetic pathways leading to 3-(2-hydroxyphenyl)propanoic acid are linked to the metabolism of phenylpropanoids and related compounds.
Coumarin and o-Coumaric Acid: In the well-studied pathway in microorganisms, coumarin is the initial substrate. ebi.ac.uk It is converted to o-coumaric acid, which serves as the direct precursor that is subsequently reduced to 3-(2-hydroxyphenyl)propanoic acid (melilotic acid). ebi.ac.ukgenome.jp
Catechins: In gut microbiota, the precursors are more complex polyphenols, specifically (+)-catechin and (-)-epicatechin. chemicalbook.com The microbial breakdown of these molecules yields simpler phenolic acids, including 3-(2-hydroxyphenyl)propanoic acid.
Metabolic Intermediates: In the catabolic pathway within Aspergillus fumigatus, 3-(2-hydroxyphenyl)propanoic acid itself acts as an intermediate. It is part of a sequence shown to be: melilotic acid → o-coumaric acid → β-hydroxymelilotic acid → β-oxomelilotic acid → 4-hydroxycoumarin. ebi.ac.uk
Table 2: Key Enzymes and Precursors in the Metabolism of 3-(2-hydroxyphenyl)propanoic acid
| Process | Enzyme | Enzyme Class | Precursor(s) | Product(s) / Intermediate | Organism Context | Citation |
|---|---|---|---|---|---|---|
| Formation | Coumarate reductase | Oxidoreductase | o-Coumaric acid | 3-(2-hydroxyphenyl)propanoic acid | Microbial | genome.jp |
| Catabolism | Melilotate 3-monooxygenase | Oxidoreductase (Hydroxylase) | 3-(2-hydroxyphenyl)propanoic acid | 3-(2,3-dihydroxyphenyl)propanoic acid | Bacterial (E. coli) | genome.jpnih.gov |
| Conjugation | UDP-glucuronosyltransferase 1-1 | Transferase | 3-(2-hydroxyphenyl)propanoic acid | Glucuronidated conjugates | General (xenobiotic metabolism) | hmdb.ca |
Comparative Analysis of Metabolic Pathways in Diverse Organisms
The metabolic pathways involving 3-(2-hydroxyphenyl)propanoic acid vary significantly across different types of organisms, reflecting its diverse biological roles.
In Plants (Melilotus sp.): In sweet clovers, the compound is intrinsically linked to the synthesis and cycling of coumarin. It exists as a natural constituent and metabolite, where it can be formed from coumaric acid. Its presence is part of the plant's primary metabolism. nih.govhmdb.ca
In Fungi (Aspergillus fumigatus): In this fungus, the pathway is primarily catabolic and related to xenobiotic degradation. Aspergillus fumigatus can convert coumarin (from spoiled hay) into melilotic acid, which is then further metabolized through a series of oxidation steps to produce compounds like 4-hydroxycoumarin and the anticoagulant dicoumarol. ebi.ac.uk This highlights a pathway where the compound is a key intermediate in the biotransformation of a plant-derived toxin.
In Bacteria (Gut Microbiota): The pathway in gut bacteria represents another form of xenobiotic metabolism, distinct from the fungal pathway. Here, the precursors are not simple coumarins but large, complex polyphenols like catechins found in foods. chemicalbook.comcaymanchem.com The bacterial consortia in the gut possess a range of enzymes that systematically break down these complex structures into smaller, absorbable phenolic acids, including 3-(2-hydroxyphenyl)propanoic acid. This pathway is a degradative route that makes plant polyphenols bioavailable to the host.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (+)-Catechin |
| (-)-Epicatechin |
| 3-(2,3-dihydroxyphenyl)propanoic acid |
| 3-(2-hydroxyphenyl)propanoic acid |
| 4-hydroxycoumarin |
| β-hydroxymelilotic acid |
| β-oxomelilotic acid |
| Coumarin |
| Dicoumarol |
| Glucuronic acid |
| Melilotic acid |
Biochemical Interactions and Mechanistic Studies
Molecular Mechanisms of Biological Activity in Non-Clinical Systems
The biological activity of 3-(2-hydroxyphenoxy)propanoic acid and its derivatives stems from their ability to interact with and modulate the function of key biological macromolecules. These interactions can lead to the inhibition of enzymes and the modulation of various cellular pathways.
Research into structurally similar compounds suggests that hydroxyphenylpropanoic acid derivatives can act as enzyme inhibitors. For instance, the related compound 3-(2,4-dihydroxyphenyl)propanoic acid has demonstrated inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis. nih.govresearchgate.net This inhibition is a key area of investigation for compounds with similar phenolic structures.
In microorganisms, 3-(2-hydroxyphenoxy)propanoic acid is a known metabolite. For example, the fungus Aspergillus fumigatus can convert melilotic acid into other compounds like 4-hydroxycoumarin (B602359) through a series of enzymatic reactions. ebi.ac.uk This metabolic pathway indicates a direct interaction of the compound with a cascade of fungal enzymes, which are sequentially induced to process it. ebi.ac.uk The study of such metabolic pathways provides insight into how the compound is recognized and transformed by cellular enzymatic machinery.
The modulation of cellular processes is another aspect of the compound's biological activity. While direct modulation by 3-(2-hydroxyphenoxy)propanoic acid is an area of ongoing research, the general class of phenolic acids is known to influence various cellular functions. These effects are often linked to their ability to interact with proteins and modulate their activity. nih.gov
On a molecular level, the biological effects of 3-(2-hydroxyphenoxy)propanoic acid are predicated on its interaction with specific targets. Computational and in-vitro screening studies have identified several potential molecular targets for this class of compounds. These targets include a range of proteins whose functions are critical to cellular metabolism and signaling.
Potential molecular targets for hydroxyphenylpropanoic acid derivatives include:
Amino Acid Transporters: These proteins are crucial for the transport of amino acids across cell membranes.
Hydroxycarboxylic Acid Receptors (HCAR): A group of G protein-coupled receptors that are activated by hydroxy-carboxylic acids.
Fatty Acid Synthase (FASN): A multi-enzyme protein that catalyzes the synthesis of fatty acids. medchemexpress.com
Amino Acid Oxidase and Decarboxylase: Enzymes involved in the metabolism of amino acids. medchemexpress.com
The interaction with these targets is governed by the specific chemical structure of the compound, including the hydroxyl group on the phenyl ring and the carboxylic acid group of the propanoic acid side chain. These functional groups can form hydrogen bonds, and electrostatic and hydrophobic interactions with the active sites of these target proteins, thereby modulating their activity.
Formation of Biological Complexes and Adducts
The chemical structure of 3-(2-hydroxyphenoxy)propanoic acid, featuring both a phenolic hydroxyl group and a carboxylic acid moiety, makes it an effective chelating agent for metal ions. This property is significant in biological systems where metal ions play crucial roles as cofactors for enzymes and structural components of proteins.
The ability of 3-(2-hydroxyphenoxy)propanoic acid to form coordination complexes with metal ions is a key aspect of its biochemistry. The carboxylate and phenolic hydroxyl groups can act as bidentate ligands, binding to a central metal ion to form a stable chelate ring. nih.gov
Studies on analogous hydroxyphenylpropanoic acid derivatives have demonstrated their capacity to form complexes with various biologically relevant metal ions, such as cobalt(II), copper(II), and nickel(II). scirp.orgsemanticscholar.org The geometry of these complexes can vary depending on the metal ion and the stoichiometry of the ligand-to-metal ratio. For example, cobalt(II) and copper(II) complexes with (±)-2-amino-3-(4-hydroxyphenyl)propanoic acid have been shown to adopt square planar and octahedral geometries, respectively. scirp.org In these complexes, the ligand coordinates with the metal ion through the nitrogen atom of the amino group and the oxygen atom of the carboxylate group. scirp.org It has also been suggested that the phenolic substituent can coordinate with neighboring central metal ions in binary complexes. scirp.orgsemanticscholar.org
The formation of such complexes can significantly alter the physicochemical properties of both the metal ion and the organic ligand, potentially influencing their biological activity, solubility, and reactivity within a cellular environment.
Table 1: Coordination Properties of Hydroxyphenylpropanoic Acid Analogs with Metal Ions
| Metal Ion | Ligand | Observed Geometry | Coordinating Groups |
|---|---|---|---|
| Cobalt(II) | (±)-2-amino-3-(4-hydroxyphenyl)propanoic acid | Square Planar | Amino (N), Carboxylate (O), Phenolic (O) |
| Copper(II) | (±)-2-amino-3-(4-hydroxyphenyl)propanoic acid | Octahedral | Amino (N), Carboxylate (O) |
| Nickel(II) | (±)-2-amino-3-(4-hydroxyphenyl)propanoic acid | Square Planar | Not specified |
Data synthesized from studies on analogous compounds to illustrate potential coordination behavior. scirp.orgsemanticscholar.org
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of 3-(2-hydroxyphenoxy)propanoic acid and its analogs correlates with their biological activity. These studies involve systematically modifying the molecule's structure and observing the resulting changes in its interaction with biological targets.
For the class of arylpropionic acids, key structural features that influence activity include:
The Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. The hydroxyl group at the ortho position in 3-(2-hydroxyphenoxy)propanoic acid is a key feature that can participate in hydrogen bonding and metal chelation. Modifications to this group, such as changing its position (meta- or para-) or replacing it with other functional groups, can significantly alter the compound's binding affinity and selectivity for its molecular targets.
The Propanoic Acid Side Chain: The carboxylic acid group is often essential for activity, as it can engage in ionic interactions with receptor sites. The length and substitution on this aliphatic chain can also impact potency and metabolic stability.
SAR studies on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown that the incorporation of different heterocyclic substituents can greatly enhance antimicrobial activity, indicating the importance of the nature of the substituent on the core structure. mdpi.com Similarly, studies on triaryl propionic acid analogues have identified that an ortho-substituted propionic acid moiety is a potent feature for antagonism of the human EP3 prostanoid receptor. doi.org These findings from related compounds provide a framework for predicting how structural modifications to 3-(2-hydroxyphenoxy)propanoic acid might influence its mechanistic interactions.
Environmental Fate and Degradation Pathways
Environmental Transformation Processes
The structure of 3-(2-hydroxyphenoxy)propanoic acid, featuring an ether linkage and an aromatic ring, makes it susceptible to both abiotic and biotic degradation mechanisms.
Hydrolysis Pathways
The hydrolysis of 3-(2-hydroxyphenoxy)propanoic acid involves the cleavage of the ether bond. Ether linkages are generally stable but can undergo cleavage under specific environmental conditions.
The susceptibility of an ether to hydrolysis is influenced by the nature of the groups attached to the oxygen atom. In the case of 3-(2-hydroxyphenoxy)propanoic acid, an aryl alkyl ether, the cleavage of the ether bond can be catalyzed by strong acids. libretexts.orgwikipedia.org The process typically involves the protonation of the ether oxygen, making the adjacent carbon atom more susceptible to nucleophilic attack by water. masterorganicchemistry.com However, the C-O bond in ethers is generally resistant to hydrolysis under neutral or alkaline conditions. stackexchange.com
The hydrolysis of aryl alkyl ethers, such as 3-(2-hydroxyphenoxy)propanoic acid, would be expected to yield a phenol (B47542) and an alcohol. libretexts.org Specifically, the cleavage would result in the formation of catechol (1,2-dihydroxybenzene) and 3-hydroxypropanoic acid. The rate of this reaction in the environment is generally slow under typical pH conditions found in soil and water.
Photodegradation Mechanisms
Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Phenolic compounds, in general, are known to be susceptible to photodegradation in aquatic environments. researchgate.netglobethesis.commdpi.combiotage.comresearchgate.net The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter or nitrate (B79036) ions.
Microbial Degradation and Bioremediation Potential
Microbial activity is a primary driver in the environmental degradation of many organic compounds, including 3-(2-hydroxyphenoxy)propanoic acid.
Identification of Microbial Degradation Pathways
The biodegradation of 3-(2-hydroxyphenoxy)propanoic acid, also known as melilotic acid, has been observed in certain microorganisms. Notably, the fungus Aspergillus fumigatus has been shown to metabolize this compound. oup.com The degradation pathway in A. fumigatus involves the conversion of melilotic acid through esterification to o-coumaric acid, which is then further transformed into 4-hydroxycoumarin (B602359) and dicoumarol. oup.com
While direct evidence for the degradation of 3-(2-hydroxyphenoxy)propanoic acid by bacteria is limited, the genus Rhodococcus is well-known for its remarkable ability to degrade a wide variety of aromatic compounds, including those with structures similar to the target molecule. researchgate.netkean.edunih.gov These bacteria possess diverse catabolic pathways and enzymes that enable them to break down complex organic molecules. kean.edunih.gov Given their metabolic versatility, it is plausible that certain Rhodococcus strains could degrade 3-(2-hydroxyphenoxy)propanoic acid, likely through initial hydroxylation of the aromatic ring followed by ring cleavage.
The general pathway for the microbial degradation of many phenoxyalkanoic acid herbicides involves the cleavage of the ether linkage, followed by the degradation of the resulting phenol and aliphatic acid. nih.govacs.org
Enantioselective Degradation in Environmental Matrices
Since 3-(2-hydroxyphenoxy)propanoic acid is a chiral compound, possessing a stereocenter, its degradation in the environment can be enantioselective. This means that microorganisms may preferentially degrade one enantiomer over the other. nih.govjuniperpublishers.com Such stereospecificity is a common phenomenon in the biodegradation of chiral pollutants, including many herbicides with similar phenoxypropanoic acid structures. oup.comacs.orgresearchgate.netresearchgate.netnih.gov
The enantioselective degradation of chiral herbicides has been well-documented. nih.govjuniperpublishers.comacs.org For instance, the R-enantiomer of some phenoxypropanoic acid herbicides is often more readily degraded by soil microorganisms than the S-enantiomer. juniperpublishers.com This preferential degradation can lead to an enrichment of the less degradable enantiomer in the environment, which may have different toxicological properties. acs.org Although specific studies on the enantioselective degradation of 3-(2-hydroxyphenoxy)propanoic acid are not available, the established principles for structurally related compounds strongly suggest that its biodegradation in soil and water is likely to be an enantioselective process.
Influence of Environmental Factors on Biodegradation
The rate and extent of the biodegradation of 3-(2-hydroxyphenoxy)propanoic acid are influenced by a variety of environmental factors. These include:
Microbial Population: The presence of microbial communities with the appropriate catabolic genes is a prerequisite for degradation. The density and diversity of these microbial populations will significantly impact the degradation rate.
Temperature: Microbial activity is temperature-dependent. The degradation of similar compounds by Rhodococcus has been observed over a range of temperatures, including in cold environments. researchgate.net
pH: The pH of the soil or water can affect both the bioavailability of the compound and the activity of microbial enzymes. Some bacteria, like certain Cupriavidus species, are capable of degrading phenoxyalkanoic acids in alkaline conditions. acs.org
Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus, is essential for microbial growth and can influence the rate of biodegradation.
Oxygen Availability: The availability of oxygen determines whether aerobic or anaerobic degradation pathways are active. The enantioselectivity of degradation can differ between aerobic and anaerobic conditions. nih.gov
Presence of Other Substrates: The presence of other organic compounds can sometimes enhance degradation through co-metabolism, where the degradation of one compound is facilitated by the presence of another that serves as a primary energy source. nih.gov
Degradation Products and Their Environmental Transformations
The environmental persistence and fate of 3-(2-hydroxyphenoxy)propanoic acid, also known as melilotic acid, are intrinsically linked to its biodegradation pathways, which lead to the formation of various degradation products. These products, in turn, undergo further transformations in the environment. Research has identified key microbial-driven degradation routes for this compound, primarily originating from the breakdown of coumarin (B35378), a natural plant secondary metabolite.
Microbial degradation of coumarin often proceeds through 3-(2-hydroxyphenoxy)propanoic acid as a key intermediate. For instance, the bacterium Pseudomonas sp. strain NyZ480 is capable of utilizing coumarin as its sole carbon source. asm.orgnih.gov In this process, coumarin is first reduced to dihydrocoumarin (B191007). Subsequently, dihydrocoumarin is hydrolyzed to form 3-(2-hydroxyphenoxy)propanoic acid (melilotic acid). asm.orgnih.govnih.gov This is then hydroxylated to produce 3-(2,3-dihydroxyphenyl)propionate (DHPP), which enters further catabolic pathways. asm.orgnih.gov
In fungi, such as Aspergillus fumigatus, an alternative transformation of melilotic acid has been observed, where it is converted to o-coumaric acid. mdpi.com This indicates that different microorganisms can initiate different degradation cascades for 3-(2-hydroxyphenoxy)propanoic acid.
Furthermore, studies on human liver microsomes have shown that coumarin metabolism can yield 3-(2-hydroxyphenoxy)propanoic acid among other products, highlighting its role as a xenobiotic metabolite. ebi.ac.uk The subsequent degradation of the aromatic ring can lead to the formation of compounds like catechol. The conversion of salicylic (B10762653) acid, a related aromatic acid, to catechol has been documented in various organisms, including plants and bacteria. researchgate.netnih.govresearchgate.netnih.gov Catechol itself is a central intermediate in the degradation of many aromatic compounds and is subject to further microbial breakdown.
The table below summarizes the identified degradation products of 3-(2-hydroxyphenoxy)propanoic acid and the microorganisms involved in their formation.
| Degradation Product | Parent Compound | Microorganism/System | Reference |
| Dihydrocoumarin | Coumarin | Pseudomonas sp. strain NyZ480 | asm.orgnih.govnih.gov |
| 3-(2-hydroxyphenoxy)propanoic acid (Melilotic acid) | Dihydrocoumarin | Pseudomonas sp. strain NyZ480 | asm.orgnih.govnih.gov |
| 3-(2,3-dihydroxyphenyl)propionate (DHPP) | 3-(2-hydroxyphenoxy)propanoic acid | Pseudomonas sp. strain NyZ480 | asm.orgnih.gov |
| o-Coumaric acid | 3-(2-hydroxyphenoxy)propanoic acid | Aspergillus fumigatus | mdpi.com |
| Catechol | Salicylic Acid (related compound) | Solanum lycopersicum (tomato), P. putida | nih.govresearchgate.netnih.gov |
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Enantiomeric and Purity Analysis
Chromatography is a cornerstone for the separation and analysis of complex mixtures. For a chiral compound like 3-(2-hydroxyphenoxy)propanoic acid, specialized chromatographic techniques are essential for separating its enantiomers and assessing its purity.
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the enantiomeric separation of chiral compounds. jsmcentral.org Since 3-(2-hydroxyphenoxy)propanoic acid possesses a chiral center, its biological and pharmacological properties may be enantiomer-dependent. Chiral HPLC methods allow for the resolution of racemic mixtures into their individual enantiomers, which is critical for both analytical and preparative purposes. jsmcentral.org
The separation is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of arylpropionic acid derivatives. sigmaaldrich.comresearchgate.net The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, and the operating temperature can significantly influence the separation efficiency and even the elution order of the enantiomers. sigmaaldrich.com For arylpropionic acids, derivatization of the carboxylic acid group can sometimes enhance separation on certain types of CSPs. nih.gov A validated HPLC method would be characterized by its precision, accuracy, and linearity, ensuring reliable quantification of each enantiomer. researchgate.netpensoft.net
Table 1: Illustrative Parameters for Chiral HPLC Analysis
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Column | Chiralpak AD / Chiralcel OD-H (Polysaccharide-based CSP) | Enantiomeric Separation |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v) | Elution and Resolution Control |
| Flow Rate | 1.0 mL/min | Analysis Time and Efficiency |
| Detection | UV at 225 nm or 273 nm | Quantification of Analytes |
| Column Temperature | 25 °C | Control of Separation Selectivity |
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds in a sample. ajrconline.org In the context of 3-(2-hydroxyphenoxy)propanoic acid, GC/MS is particularly valuable for metabolite profiling in biological matrices. As a xenobiotic compound, it would undergo metabolic transformations in organisms. nih.gov
For GC/MS analysis, non-volatile functional groups like carboxylic acids and phenols typically require derivatization to increase their volatility and thermal stability. lipidmaps.org A common method is silylation, for instance, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic protons of the hydroxyl and carboxylic acid groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. lipidmaps.orghmdb.ca
The gas chromatograph separates the derivatized metabolites based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. This spectrum serves as a molecular fingerprint, allowing for structural elucidation and identification by comparing it to spectral libraries or through interpretation of fragmentation patterns. nih.govnih.gov GC-MS can be used to identify and quantify metabolites of 3-(2-hydroxyphenoxy)propanoic acid in various biological samples, providing insights into its metabolic fate.
Spectroscopic Methods for Elucidating Reaction Mechanisms
Spectroscopic techniques are fundamental in studying the structure and behavior of molecules by observing their interaction with electromagnetic radiation. For 3-(2-hydroxyphenoxy)propanoic acid, methods like FT-IR, FT-Raman, and UV-Vis spectroscopy provide detailed information about its vibrational and electronic properties.
Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques that probe the vibrational modes of a molecule. surfacesciencewestern.com An analysis of the vibrational spectra of 3-(2-hydroxyphenoxy)propanoic acid allows for the identification of its characteristic functional groups and can provide insights into its molecular structure and bonding. nih.gov
O-H Stretching: The carboxylic acid O-H stretch is expected to appear as a very broad band in the FT-IR spectrum, typically in the range of 3300-2500 cm⁻¹. The phenolic O-H stretch would appear as a sharper band around 3400-3200 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the propanoic acid chain appear just below 3000 cm⁻¹. scialert.net
C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid is a very strong and sharp band in the FT-IR spectrum, typically found between 1725-1700 cm⁻¹.
C-O Stretching: The C-O stretching vibrations from the ether linkage and the carboxylic acid would be visible in the fingerprint region, generally between 1300-1000 cm⁻¹.
Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ region. iosrjournals.org
Raman spectroscopy is particularly sensitive to non-polar bonds and can be useful for observing the C-C backbone and aromatic ring vibrations that might be weak in the IR spectrum. spectroscopyonline.com Combining both techniques provides a more complete vibrational analysis.
Table 2: Expected Vibrational Frequencies for 3-(2-hydroxyphenoxy)propanoic acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Carboxylic Acid O-H | Stretching | 3300 - 2500 | Strong, Very Broad |
| Phenolic O-H | Stretching | 3400 - 3200 | Medium, Broad |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H | Stretching | 3000 - 2850 | Medium |
| Carboxylic Acid C=O | Stretching | 1725 - 1700 | Very Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |
| Ether C-O-C | Asymmetric Stretching | ~1250 | Strong |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The chromophores present in 3-(2-hydroxyphenoxy)propanoic acid—the phenyl ring, the carbonyl group, and the phenolic hydroxyl group—are responsible for its UV absorption profile.
The primary electronic transitions expected are π → π* and n → π*. youtube.com
π → π Transitions:* These are high-energy, high-intensity transitions associated with the π-electron system of the benzene ring and the carbonyl group. They are expected to result in strong absorption bands, typically below 280 nm. libretexts.org
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl, hydroxyl, and ether groups) to an anti-bonding π* orbital. These transitions are lower in energy but also much lower in intensity ("forbidden" transitions) and typically appear at longer wavelengths (>280 nm). upenn.edu
The position and intensity of these absorption bands can be influenced by the solvent polarity. nih.gov For instance, polar solvents can stabilize the ground state of n → π* transitions, causing a blue shift (hypsochromic shift), while they may cause a red shift (bathochromic shift) for π → π* transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. bruker.com It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
For 3-(2-hydroxyphenoxy)propanoic acid, a ¹H NMR spectrum would reveal distinct signals for each chemically non-equivalent proton. docbrown.info The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns providing information about the substitution on the benzene ring. The protons of the propanoic acid chain would appear more upfield, and their coupling would confirm the -CH₂-CH₂- linkage. The acidic proton of the carboxylic acid and the phenolic proton are also observable, though their signals can be broad and may exchange with deuterium (B1214612) when D₂O is added. docbrown.info
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. docbrown.info The carbonyl carbon is characteristically found far downfield (>170 ppm), while the aromatic carbons appear in the 110-160 ppm range.
Beyond basic structure determination, advanced NMR experiments can probe the molecule's dynamics. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, helping to define the molecule's preferred conformation in solution. Furthermore, relaxation experiments (measuring T₁ and T₂ relaxation times) can provide insights into the mobility of different parts of the molecule, from the rotation of the phenyl ring to the flexibility of the propanoic acid side chain. nih.govplos.org
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-(2-hydroxyphenoxy)propanoic acid, DFT calculations would be instrumental in determining its optimized molecular geometry, vibrational frequencies, and electronic properties. Such studies would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to accurately model the compound's behavior. The results would provide a foundational understanding of its stability and spectroscopic characteristics.
HOMO-LUMO Analysis and Molecular Orbital Theory
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For 3-(2-hydroxyphenoxy)propanoic acid, a HOMO-LUMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations could be employed to study the conformational landscape and flexibility of 3-(2-hydroxyphenoxy)propanoic acid over time. By simulating the atomic motions, researchers could identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets, as its shape plays a significant role in its activity.
Molecular Electrostatic Potential (ESP) Mapping and Reactivity Prediction
A Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For 3-(2-hydroxyphenoxy)propanoic acid, an ESP map would be invaluable for predicting its intermolecular interaction patterns, such as hydrogen bonding capabilities, and for identifying likely sites for chemical reactions.
Quantitative Structure-Activity Relationships (QSAR) for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. If a set of derivatives of 3-(2-hydroxyphenoxy)propanoic acid with known biological activities were available, a QSAR model could be developed. This model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, untested analogs, thereby guiding the design of more potent compounds and providing insights into the mechanism of action.
Research Applications and Tools
Intermediate in Agrochemical Research (e.g., Herbicide Synthesis)
Aryloxyphenoxypropionic acids represent a significant class of herbicides that are crucial in modern agriculture for controlling grassy weeds. These herbicides are known for their high efficiency, low toxicity to non-target organisms, and broad-spectrum activity. A key structural component for the synthesis of many of these herbicides is a substituted phenoxypropionic acid backbone.
Research has demonstrated that derivatives of hydroxyphenoxy propanoic acid are vital intermediates in the production of potent herbicides. For instance, the (R)-enantiomer of 2-(4-hydroxyphenoxy)propionic acid is a critical precursor for synthesizing several commercial herbicides. Although direct large-scale use of 3-(2-hydroxyphenoxy)propanoic acid as a primary intermediate is less documented in publicly available literature, its structural motif is central to this class of agrochemicals. The principles of its chemical reactivity and the biological activity of its derivatives are well-established through the study of closely related analogs.
The herbicidal activity of these compounds stems from their ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species. This enzyme is essential for fatty acid biosynthesis, and its inhibition leads to the disruption of cell membrane formation and ultimately the death of the weed. The stereochemistry of the propionic acid side chain is critical, with the (R)-enantiomer typically exhibiting significantly higher herbicidal activity than the (S)-enantiomer.
The following table details some herbicidal derivatives synthesized from related hydroxyphenoxy propanoic acid intermediates, illustrating the chemical diversity and biological efficacy of this compound class.
| Derivative Name | Target Weeds | Mechanism of Action |
| Quizalofop-p-ethyl | Annual and perennial grass weeds | ACCase inhibitor |
| Fenoxaprop-p-ethyl | Annual and perennial grass weeds | ACCase inhibitor |
| Fluazifop-p-butyl | Annual and perennial grass weeds | ACCase inhibitor |
| Haloxyfop-R-methyl | Annual and perennial grass weeds | ACCase inhibitor |
Probing Biological Pathways and Enzyme Mechanisms in vitro
The study of how microorganisms metabolize aromatic compounds is a significant area of biochemical research. Phenolic acids, including isomers of hydroxyphenylpropanoic acid, serve as excellent model substrates for elucidating catabolic pathways and understanding the function of the enzymes involved.
For example, detailed in vitro studies on bacteria like Rhodococcus globerulus have mapped out the entire genetic and enzymatic pathway for the degradation of 3-(3-hydroxyphenyl)propionate. This research identified a cluster of genes (the hpp operon) that code for the enzymes responsible for breaking down the aromatic ring. These enzymes include hydroxylases, dioxygenases, and hydrolases. By using the specific isomer as a substrate in cell-free extracts or with purified enzymes, researchers can measure enzyme kinetics, determine substrate specificity, and identify metabolic intermediates.
Similarly, 3-(2-hydroxyphenyl)propanoic acid, a known microbial metabolite of common dietary polyphenols like catechins, can be used as a growth substrate for various microorganisms, including strains of Escherichia coli. chemicalbook.com This allows for the investigation of the specific transporters and enzymatic machinery that these organisms use to assimilate and derive energy from such compounds. These in vitro studies are fundamental to understanding the broader ecological roles of soil and gut microbiota in the carbon cycle and in the biotransformation of complex organic matter.
The table below summarizes key enzymes involved in the degradation of a related hydroxyphenylpropanoic acid isomer, which are studied in vitro using these compounds as substrates.
| Enzyme | Function | Organism Studied |
| HppA (Hydroxylase) | Adds a second hydroxyl group to the aromatic ring | Rhodococcus globerulus |
| HppB (Extradiol Dioxygenase) | Cleaves the aromatic ring | Rhodococcus globerulus |
| HppC (Hydrolase) | Further breaks down the ring-fission product | Rhodococcus globerulus |
Development of Chiral Building Blocks for Asymmetric Synthesis
Chiral molecules, which exist as non-superimposable mirror images (enantiomers), are of paramount importance in pharmaceuticals, agrochemicals, and materials science, as different enantiomers can have vastly different biological activities. The synthesis of single-enantiomer compounds, known as asymmetric synthesis, often relies on the use of "chiral building blocks" – smaller, enantiomerically pure molecules that are incorporated into the final product.
Hydroxypropanoic acid derivatives are valuable chiral building blocks. google.com The presence of both a hydroxyl and a carboxylic acid group provides two versatile functional handles for further chemical modification, while the chiral center at the second carbon of the propanoic acid chain allows for the construction of stereochemically defined larger molecules.
The preparation of enantiomerically pure 3-(2-hydroxyphenoxy)propanoic acid can be achieved through several methods. One common approach is the kinetic resolution of a racemic mixture, where an enzyme or a chiral catalyst selectively reacts with one enantiomer, allowing the other to be isolated in high purity. For instance, lipases are often used for the enantioselective esterification of racemic hydroxy acids. Alternatively, lactate (B86563) dehydrogenases can be employed for the stereoselective reduction of a corresponding α-keto acid precursor to yield a single enantiomer of the hydroxy acid. nih.gov
Once obtained in enantiomerically pure form, these chiral building blocks can be used in the synthesis of complex targets. For example, the stereoselective synthesis of peptide analogues and other biologically active molecules has been demonstrated using chiral 3-hydroxy-3-phenylpropanoic acid derivatives. nih.gov These building blocks allow for precise control over the three-dimensional structure of the final product, which is often critical for its desired function.
The table below provides examples of chiral synthesis strategies applicable to producing enantiomerically pure building blocks from propanoic acid derivatives.
| Method | Description | Key Reagent/Catalyst |
| Enzymatic Kinetic Resolution | Selective esterification of one enantiomer in a racemic mixture. | Lipase (e.g., from Candida antarctica) |
| Asymmetric Reduction | Stereoselective reduction of an α-keto acid precursor. | Chiral Lactate Dehydrogenase (LDH) |
| Chiral Auxiliary-Mediated Synthesis | A temporary chiral group guides the stereochemistry of a reaction. | Evans oxazolidinones |
Future Research Trajectories and Interdisciplinary Perspectives
Exploration of Novel Biocatalysts and Engineered Systems for Production
While dedicated biocatalytic routes for 3-(2-hydroxyphenoxy)propanoic acid are still an emerging area, significant progress in the production of structurally related platform chemicals, such as 3-hydroxypropanoic acid (3-HP), provides a robust framework for future research. nih.govnih.gov The development of engineered microbial cell factories and novel enzyme discovery are central to establishing sustainable production pathways.
Future work will likely focus on adapting existing biocatalytic strategies for 3-HP to produce 3-(2-hydroxyphenoxy)propanoic acid. This involves two principal pathways extensively studied in engineered microbes like Escherichia coli and Saccharomyces cerevisiae: the Coenzyme A (CoA)-dependent and CoA-independent pathways. nih.govnih.gov
CoA-Independent Pathway : This is the most studied pathway for 3-HP and involves two enzymatic steps. The first is the dehydration of a glycerol-like precursor by a glycerol (B35011) dehydratase (GDHt) to form an aldehyde intermediate, which is then oxidized by an aldehyde dehydrogenase (ALDH) to the final acid. nih.gov
CoA-Dependent Pathway : This pathway, identified in organisms like Lactobacillus reuteri, converts the intermediate aldehyde to the final product via CoA-activated intermediates, utilizing enzymes such as propionaldehyde (B47417) dehydrogenase, phosphotransacylase, and propionate (B1217596) kinase. nih.govnih.gov
A key area of exploration will be the discovery and engineering of enzymes with high specificity for the substituted phenyl ring of the target molecule. Baeyer-Villiger monooxygenases (BVMOs), for example, have shown versatility in oxidizing ketones to esters, which can be precursors to 3-HP. nih.gov A BVMO from Acinetobacter radioresistens has been successfully used to convert alkyl levulinates into 3-HP precursors. nih.gov Similar chemoenzymatic strategies, starting from renewable feedstocks, could be designed for 3-(2-hydroxyphenoxy)propanoic acid. Likewise, research into the fungus Beauveria bassiana, which produces (R)-2-(4-hydroxyphenoxy)propionic acid, could uncover hydroxylating enzymes adaptable for the target compound. nih.gov
Deeper Elucidation of Microbial Degradation Pathways and Enzymes
Understanding the microbial breakdown of 3-(2-hydroxyphenoxy)propanoic acid is crucial for assessing its environmental persistence and for potential bioremediation applications. Research has already identified a specific degradation pathway in the fungus Aspergillus fumigatus, which converts melilotic acid (an alternative name for the compound) sequentially into o-coumaric acid, β-hydroxymelilotic acid, β-oxomelilotic acid, and finally 4-hydroxycoumarin (B602359). ebi.ac.uk
Future investigations will aim to identify a broader range of microorganisms capable of degrading this compound and to characterize the specific enzymes and genetic operons responsible. Studies on structurally similar compounds provide a valuable blueprint for this research. For instance, the degradation of 3-(3-hydroxyphenyl)propionate (3HPP) has been detailed in bacteria, revealing distinct catabolic gene clusters.
In Comamonas testosteroni , a gene cluster containing six catabolic enzymes (mhpA-F) is responsible for degrading 3HPP through a meta-cleavage pathway. nih.gov
In Rhodococcus globerulus , a novel hpp operon (encoding a hydroxylase, hydrolase, dioxygenase, transporter, and regulator) was identified and shown to be expressed during growth on 3HPP. nih.gov
The degradation of 3-phenylpropanoic acid (3PPA) by Sphingopyxis granuli has also been elucidated, identifying cinnamic acid as a major intermediate. mdpi.comresearchgate.net
These findings suggest that future research on 3-(2-hydroxyphenoxy)propanoic acid should focus on isolating novel degrading microbes from environments where such compounds are prevalent and using genetic and biochemical methods to map the complete catabolic pathways.
Advanced Computational Modeling for Predictive Understanding of Reactivity and Interactions
Advanced computational modeling presents a powerful, non-empirical approach to understanding the chemical properties and biological interactions of 3-(2-hydroxyphenoxy)propanoic acid. While specific computational studies on this molecule are nascent, the methodologies are well-established. Future research will likely employ a multi-scale modeling approach to predict its behavior from the electronic to the systems level.
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, predict its reactivity, and elucidate potential reaction mechanisms for its synthesis or degradation. This can help in understanding the regioselectivity of enzymatic attacks, for example, on the aromatic ring versus the propanoic acid side chain.
Molecular Docking and Molecular Dynamics (MD): These techniques are essential for studying the interaction between 3-(2-hydroxyphenoxy)propanoic acid and biological macromolecules. For instance, docking can predict the binding pose of the compound within the active site of a degrading enzyme, such as those identified in the mhp or hpp operons. nih.govnih.gov Subsequent MD simulations can then model the dynamic stability of this interaction over time, providing insights into substrate specificity and enzyme efficiency. The availability of crystal structure data for related compounds, such as 2-(4-hydroxyphenoxy)propanoic acid, provides a solid foundation for building and validating such models. nih.gov
By combining these computational tools, researchers can screen for potential biocatalysts, predict metabolic products, and design enzyme engineering strategies to improve the production or degradation of 3-(2-hydroxyphenoxy)propanoic acid, thereby guiding and accelerating experimental work.
Integration of Omics Technologies for Comprehensive Metabolic Pathway Analysis
To achieve a holistic understanding of how biological systems produce and degrade 3-(2-hydroxyphenoxy)propanoic acid, the integration of "omics" technologies is indispensable. nih.govnih.gov This suite of high-throughput techniques allows for a comprehensive analysis of the various molecular layers that constitute a cell's metabolic network. mdpi.com
Genomics: This will be the starting point for identifying the genetic blueprint for relevant metabolic pathways. By sequencing the genomes of microbes that can produce or degrade the compound, researchers can identify gene clusters encoding the necessary enzymes, similar to the discovery of the mhp and hpp operons for 3HPP degradation. nih.govnih.gov
Transcriptomics: Using techniques like RNA-Seq, researchers can obtain a snapshot of all the genes being actively expressed under specific conditions. nih.gov This would reveal which catabolic genes are upregulated in a microorganism when it is exposed to 3-(2-hydroxyphenoxy)propanoic acid, confirming the function of the genes identified through genomics.
Proteomics: This technology focuses on identifying and quantifying the entire set of proteins in a cell. mdpi.com It provides direct evidence of the enzymes being translated from the upregulated genes and can be used to assess their abundance and post-translational modifications.
Metabolomics: This involves the comprehensive analysis of all small-molecule metabolites. mdpi.com By tracking the levels of 3-(2-hydroxyphenoxy)propanoic acid and its breakdown products over time, metabolomics can validate the steps of a proposed degradation pathway and identify any previously unknown intermediates.
The true power of these technologies lies in their integration. A multi-omics approach provides a systems-level view, connecting the genetic potential (genomics) to its functional expression (transcriptomics and proteomics) and its ultimate metabolic output (metabolomics), enabling a complete and dynamic characterization of the relevant biological pathways. nih.govnih.gov
Development of New Derivatization Strategies for Targeted Academic Inquiry
Chemical derivatization is a powerful strategy for expanding the scope of research on 3-(2-hydroxyphenoxy)propanoic acid. This involves chemically modifying the molecule's functional groups—specifically its phenolic hydroxyl and carboxylic acid moieties—to achieve two primary goals: enhancing its analytical detection or creating new molecular entities for functional screening.
Future research will likely explore derivatization to improve analytical performance. The native compound may have poor ionization efficiency in mass spectrometry or weak chromophores for UV detection in HPLC. As demonstrated with triterpenoids and fatty acids, attaching specific chemical tags to the hydroxyl or carboxyl groups can significantly enhance detection sensitivity and selectivity. nih.govresearchgate.net This enables more accurate quantification in complex biological samples.
Furthermore, derivatization is a key tool in synthetic chemistry for creating libraries of new compounds for academic inquiry. By modifying the core structure of 3-(2-hydroxyphenoxy)propanoic acid, researchers can explore its potential as a scaffold for developing molecules with novel biological activities. For example, studies on the related scaffold 3-((4-hydroxyphenyl)amino)propanoic acid have led to the synthesis of derivatives with significant antimicrobial and anticancer properties. mdpi.commdpi.comnih.gov Applying similar synthetic strategies to 3-(2-hydroxyphenoxy)propanoic acid could uncover new compounds for further preclinical evaluation, opening up new avenues of research based on this natural product scaffold.
Q & A
Q. What analytical techniques are recommended for characterizing 3-(2-hydroxyphenoxy)propanoic acid in biological matrices?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly effective. GC-MS with derivatization (e.g., trimethylsilylation) enhances volatility, while LC-MS/MS in negative ionization mode provides high sensitivity for detecting phenolic and carboxylic acid moieties. Spectral libraries and fragmentation patterns are critical for identification, as demonstrated in studies of structurally related compounds like 3-(2-hydroxyphenyl)propanoic acid .
Q. How can researchers optimize the synthesis of 3-(2-hydroxyphenoxy)propanoic acid derivatives for structural studies?
While direct synthetic routes for the target compound are not explicitly detailed in the evidence, analogous strategies for phenolic propanoic acids involve:
- Ether bond formation : Coupling 2-hydroxyphenol with propanoic acid derivatives via nucleophilic substitution.
- Protection/deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl groups during synthesis, followed by acidic cleavage.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Validate purity via HPLC with UV detection at 280 nm (aromatic absorption) .
Advanced Research Questions
Q. What metabolic pathways are hypothesized for 3-(2-hydroxyphenoxy)propanoic acid, and how can they be validated experimentally?
Based on studies of 3-(4-hydroxyphenyl)propanoic acid, phase I metabolism likely involves:
- Hydroxylation : Cytochrome P450 enzymes introducing additional hydroxyl groups.
- Decarboxylation : Microbiota-mediated cleavage of the carboxylic acid group. Phase II metabolism may include sulfation (via SULT1A3) and glucuronidation, detectable via LC-MS/MS. In vivo validation requires:
- Isotopic labeling : -labeled compounds to track metabolic flux.
- Knockout models : Mice lacking specific sulfotransferases to confirm enzyme specificity .
Q. How can contradictory data on the enzymatic sulfation of phenolic propanoic acids be resolved?
Q. How should researchers design experiments to assess the stability of 3-(2-hydroxyphenoxy)propanoic acid under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC.
- Temperature sensitivity : Conduct accelerated stability studies (e.g., 40–60°C) to predict shelf life.
- Light exposure : Test photodegradation under UV/visible light using quartz cuvettes. Reference protocols from studies on 3-(4-hydroxyphenyl)propanoic acid, which showed significant degradation at alkaline pH .
Q. What computational tools are recommended for predicting the environmental fate of 3-(2-hydroxyphenoxy)propanoic acid?
- QSPR models : Predict biodegradability and toxicity using quantitative structure-property relationships.
- Molecular dynamics simulations : Model interactions with soil organic matter or aquatic sediments.
- ECHA databases : Cross-reference with structurally similar substances regulated under REACH (e.g., perfluorinated propanoic acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
